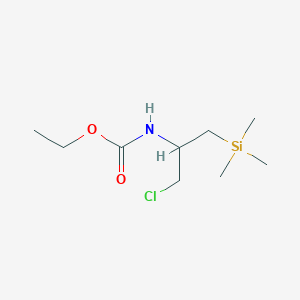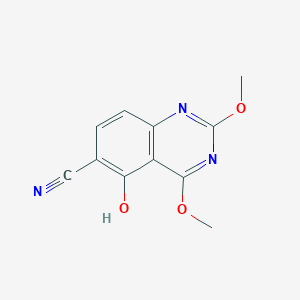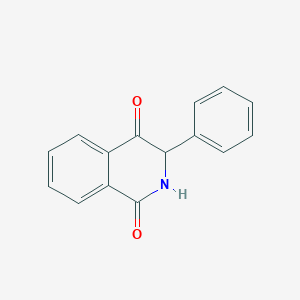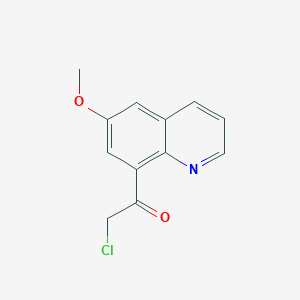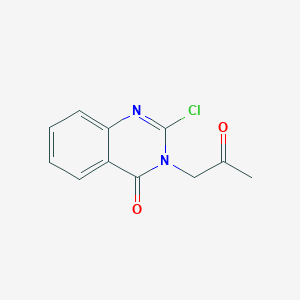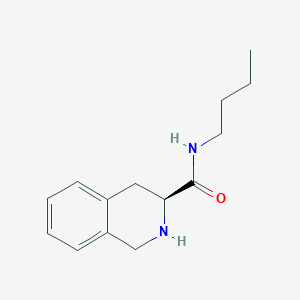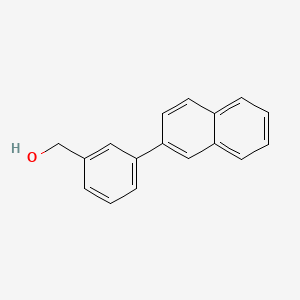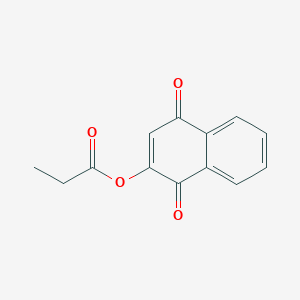![molecular formula C16H14N2 B11875073 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole CAS No. 4106-24-5](/img/structure/B11875073.png)
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-fluorobenzaldehydes with hydrazine can lead to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like copper or silver in the presence of suitable reagents and solvents ensures minimal byproduct formation and optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Exhibits antimicrobial and antihypertensive activities.
Uniqueness: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole stands out due to its unique structure, which imparts distinct chemical and biological properties. Its tetrahydro-benzo[CD]indazole core differentiates it from other indazole derivatives, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
4106-24-5 |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-phenyl-2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4,6,8(12)-tetraene |
InChI |
InChI=1S/C16H14N2/c1-2-8-13(9-3-1)18-15-11-5-7-12-6-4-10-14(17-18)16(12)15/h1-3,5,7-9,11H,4,6,10H2 |
Clé InChI |
ZITHUEJBBDZLSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=NN(C3=CC=C2)C4=CC=CC=C4)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)
